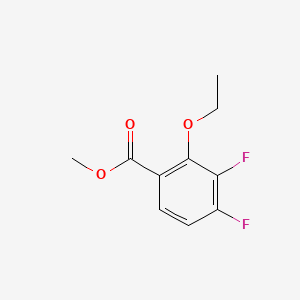

Methyl 2-ethoxy-3,4-difluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 2-ethoxy-3,4-difluorobenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5H,3H2,1-2H3 |

InChI Key |

UQUKVHVPQXNNFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)F)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Ethoxy 3,4 Difluorobenzoate

Strategic Approaches to Regioselective Functionalization of Difluorobenzene Scaffolds

The regioselective functionalization of difluorobenzene scaffolds is a significant challenge in synthetic organic chemistry. The fluorine atoms exert strong electronic effects, activating the ring towards nucleophilic attack and directing metallation to specific positions. researchgate.net Controlling the position of incoming substituents is crucial for the successful synthesis of complex molecules. Methodologies such as nucleophilic aromatic substitution (SNAr), directed ortho-metallation (DoM), and halogen-dance rearrangements are pivotal tools that allow chemists to functionalize specific positions on the fluorinated ring, which might otherwise be difficult to access. rsc.orgresearchgate.netmasterorganicchemistry.com The strategic application of these techniques enables the construction of highly substituted fluorinated aromatic compounds with precision.

The synthesis of the key precursor, 2-ethoxy-3,4-difluorobenzoic acid, is a multi-step process that hinges on the controlled introduction of both the ethoxy and carboxyl groups onto a difluorinated benzene (B151609) ring. The sequence and methodology for introducing these groups are critical for achieving the correct isomer.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles, such as ethoxide, onto an activated aromatic ring. masterorganicchemistry.com In the context of fluorinated benzenes, the fluorine atoms themselves can act as leaving groups, but more commonly, another halogen or a nitro group, which strongly activates the ring, serves this purpose. The reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

For the synthesis of an ethoxy-difluorobenzene derivative, a plausible starting material would be a trifluorobenzene or a difluorobenzene with another suitable leaving group. For instance, reacting 1,2,3-trifluorobenzene (B74907) with sodium ethoxide would likely lead to substitution at the 2-position, influenced by the activating effects of the flanking fluorine atoms. The reaction proceeds via the addition of the ethoxide nucleophile to the aromatic ring, followed by the elimination of a fluoride (B91410) ion. The choice of solvent and reaction temperature is critical to control the selectivity and reaction rate.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction | Typical Conditions |

| Substrate | Electron-withdrawing groups (e.g., -NO₂, -CN, -F) ortho/para to the leaving group accelerate the reaction. masterorganicchemistry.com | Polyfluorinated or nitro-fluorinated benzenes. |

| Nucleophile | Stronger nucleophiles react faster. Alkoxides like sodium ethoxide are common. | Sodium ethoxide in ethanol (B145695) or an aprotic polar solvent like DMF or DMSO. |

| Leaving Group | The rate is not heavily dependent on C-Leaving Group bond strength; F is often a good leaving group in SNAr. masterorganicchemistry.com | F, Cl, Br, I, NO₂. |

| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) are often used to solvate the cation and increase nucleophile reactivity. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF). |

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.org It involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). semanticscholar.orgingentaconnect.com The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

In a difluorinated aromatic system, both fluorine and ether groups can act as DMGs. Fluorine is a moderate directing group, while an ethoxy group is also a recognized DMG. researchgate.netsemanticscholar.org Starting from 1,2-difluoro-3-ethoxybenzene, the lithiation would be directed to the position between the two fluorine atoms (C4) or ortho to the ethoxy group. The relative directing ability of these groups and steric hindrance determine the final regiochemical outcome. Subsequent quenching of the lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.

Table 2: Common Reagents in Directed Lithiation and Carboxylation

| Reagent | Role | Purpose |

| n-Butyllithium (n-BuLi) | Strong Base | Deprotonation ortho to the Directing Metallation Group (DMG). ingentaconnect.com |

| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base | Used for deprotonation when the substrate is sensitive to nucleophilic attack. psu.edu |

| Tetrahydrofuran (THF) | Solvent | A polar aprotic solvent that is stable to strong bases at low temperatures. semanticscholar.org |

| Carbon Dioxide (CO₂) | Electrophile | Reacts with the aryllithium intermediate to form a carboxylate salt. |

| Hydrochloric Acid (HCl) | Acid | Protonation of the carboxylate salt in the final workup step to yield the carboxylic acid. |

Halogen-metal exchange and the related "halogen dance" rearrangement are important reactions in organometallic chemistry, particularly for creating functionalized aromatics. wikipedia.orgresearchgate.net Halogen-metal exchange, typically using an alkyllithium reagent, is a rapid and efficient way to generate an aryllithium species from an aryl bromide or iodide.

The halogen dance is a base-induced migration of a halogen atom to a different position on the aromatic ring. rsc.orgwikipedia.org This process is driven by the formation of a more stable carbanion intermediate. While less common with fluorinated aromatics due to the strength of the C-F bond, these processes can occur with bromo- or iodo-difluorobenzene precursors. For instance, a synthetic strategy could involve a 1-bromo-2,3-difluoro-4-ethoxybenzene intermediate. Treatment with a strong lithium amide base could potentially induce a halogen dance, moving the bromine to a thermodynamically more favorable position before subsequent functionalization. However, this can also be an undesired side reaction that complicates the synthesis by producing isomeric mixtures. wikipedia.org Careful control of the base, temperature, and solvent is essential to manage these competing reaction pathways. psu.eduwikipedia.org

The final step in the synthesis is the conversion of the 2-ethoxy-3,4-difluorobenzoic acid precursor into its corresponding methyl ester. This transformation is a fundamental reaction in organic chemistry, with several established methods available.

Fischer esterification is the classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. ucla.eduorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (methanol, in this case, which can also serve as the solvent) or by removing the water that is formed as a byproduct. organic-chemistry.orgmasterorganicchemistry.com

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts. ucla.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates water to form the ester. masterorganicchemistry.com

For substrates like substituted benzoic acids, variations on the classical method can improve efficiency. The use of sealed-vessel microwave irradiation has been shown to significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids. researchgate.net

Table 3: Comparison of Catalysts for Fischer Esterification

| Catalyst | Type | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Inexpensive, highly effective. ucla.edu | Can cause charring or side reactions at high temperatures. |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, easier to handle than H₂SO₄. | Less acidic than sulfuric acid. |

| Scandium Triflate (Sc(OTf)₃) | Lewis Acid | Can be used in smaller quantities, sometimes milder conditions. | More expensive than Brønsted acids. |

| Graphene Oxide | Solid Acid | Reusable, environmentally friendly. organic-chemistry.org | May require specific reaction conditions. |

Esterification Techniques for Methyl Benzoate (B1203000) Formation

Activation of Carboxylic Acid Precursors

The final step in the synthesis of Methyl 2-ethoxy-3,4-difluorobenzoate is typically the esterification of its corresponding carboxylic acid precursor, 2-ethoxy-3,4-difluorobenzoic acid. The activation of this carboxylic acid is crucial for an efficient reaction with methanol (B129727). Several methods can be employed for this activation, each with its own advantages and disadvantages.

Commonly, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid into a more reactive acyl chloride. This intermediate readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are widely used coupling agents. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methanol. The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate this process.

Another approach involves the use of activating agents that form mixed anhydrides. For instance, chloroformates like ethyl chloroformate or isobutyl chloroformate react with the carboxylate salt of 2-ethoxy-3,4-difluorobenzoic acid to form a mixed anhydride, which is a potent acylating agent for the esterification with methanol.

The choice of activation method often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the final product.

Table 1: Comparison of Carboxylic Acid Activation Methods

| Activation Method | Reagent(s) | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | SO₂, HCl, CO, CO₂ | High reactivity, readily available reagents | Harsh conditions, generation of acidic byproducts |

| Carbodiimide Coupling | DCC, DIC, DMAP | Urea (B33335) derivatives | Mild reaction conditions, high yields | Formation of poorly soluble urea byproducts |

Exploration of Novel and Efficient Synthetic Routes

The construction of the core 2-ethoxy-3,4-difluorobenzoate scaffold can be approached through various modern synthetic methodologies that offer improvements in efficiency, selectivity, and substrate scope over traditional methods.

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. For the synthesis of this compound, these reactions can be envisioned for the introduction of the ethoxy group onto a difluorinated aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. In a hypothetical synthesis, a di- or trifluorinated aromatic halide or triflate could be coupled with ethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to form the ethoxy-difluoroaromatic core. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphines often providing the best results.

Copper-catalyzed Ullmann condensation is another powerful tool for the formation of aryl ethers. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures. Modern advancements have led to the development of more active copper catalysts that can operate under milder conditions.

These transition metal-catalyzed methods offer a direct and modular approach to the synthesis of the 2-ethoxy-3,4-difluorinated aromatic system, allowing for the late-stage introduction of the ethoxy group.

Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for the synthesis of fluorinated organic compounds. These methods utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions.

Visible-light photoredox catalysis can be employed for the fluorination of aromatic C-H bonds. While direct trifluorination or perfluoroalkylation is more common, methodologies for the introduction of single fluorine atoms are also being developed. A potential strategy for the synthesis of the difluorinated core of the target molecule could involve the photocatalytic fluorination of a suitable precursor.

Electrocatalysis offers another avenue for selective fluorination. Anodic oxidation of an aromatic compound in the presence of a fluoride source can lead to the direct introduction of fluorine atoms onto the aromatic ring. The regioselectivity of the fluorination can often be controlled by the electronic properties of the substituents already present on the ring. These methods provide a greener alternative to traditional fluorination techniques that often employ hazardous reagents.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of highly substituted molecules. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can inspire the design of convergent synthetic routes.

For instance, a strategy could be devised where a difluorinated building block, an ethoxy-containing component, and a fragment that will become the methyl benzoate moiety are brought together in a cascade of reactions. Such an approach would significantly reduce the number of synthetic steps, purification procedures, and waste generation compared to traditional linear syntheses.

Green Chemistry Principles and Sustainable Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. The synthesis of this compound can be designed with sustainability in mind by considering aspects such as solvent choice and atom economy.

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. For the esterification step in the synthesis of this compound, solvent-free conditions can be explored. For example, the reaction between 2-ethoxy-3,4-difluorobenzoic acid and methanol could be carried out neat, potentially with microwave irradiation to accelerate the reaction.

When a solvent is necessary, the use of low-environmental impact alternatives is encouraged. Instead of chlorinated solvents, greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, if the reaction conditions permit, should be considered. The selection of a solvent should be based on a comprehensive assessment of its environmental, health, and safety properties.

Atom Economy and Waste Minimization in Process Development

The principles of green chemistry are integral to modern process development, emphasizing the need to design chemical syntheses that are both efficient and environmentally benign. Atom economy and waste minimization are central tenets of this philosophy. primescholars.com

Atom Economy in the Synthesis of this compound

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org For the proposed synthesis of this compound via Fischer esterification, the reaction would proceed as follows:

Reaction: 2-ethoxy-3,4-difluorobenzoic acid + Methanol ⇌ this compound + Water

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-ethoxy-3,4-difluorobenzoic acid | C₉H₈F₂O₃ | 202.15 |

| Methanol | CH₄O | 32.04 |

| Total Reactant Mass | 234.19 | |

| This compound | C₁₀H₁₀F₂O₃ | 216.18 |

| Water | H₂O | 18.015 |

The atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (216.18 / 234.19) x 100% ≈ 92.31%

This high theoretical atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, making Fischer esterification an inherently efficient process from an atom economy perspective. nrochemistry.com The only byproduct is water, which is environmentally benign.

Waste Minimization Strategies

Beyond atom economy, several strategies can be employed to minimize waste in the production of this compound:

Catalyst Selection: While traditional Fischer esterification uses strong mineral acids like sulfuric acid as a catalyst, these can lead to corrosive waste streams that are difficult to neutralize and dispose of. mdpi.com The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or zeolites, offers a greener alternative. mdpi.comnih.gov These heterogeneous catalysts can be easily recovered by filtration and reused, significantly reducing waste. mdpi.com

Solvent Choice and Recovery: The reaction can be run with an excess of methanol, which acts as both a reactant and a solvent. Post-reaction, any unreacted methanol can be recovered through distillation and recycled into subsequent batches, minimizing solvent waste.

Process Intensification: The use of continuous flow reactors, particularly those integrated with microwave technology, can enhance reaction rates and yields, leading to more efficient processes with less waste generation compared to traditional batch methods. nih.gov

Work-up Procedures: Traditional aqueous work-ups can generate significant volumes of wastewater. Minimizing the use of water and employing solvent extraction with recyclable solvents can reduce the environmental impact of the purification process.

Purification and Isolation Methodologies in Synthetic Protocols

Achieving high purity of the final product is critical, particularly for applications in pharmaceuticals and materials science. Advanced purification techniques are therefore essential.

For the purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. warwick.ac.uk Given the fluorinated nature of the target compound, specialized stationary phases can be employed to enhance separation efficiency.

Fluorinated Stationary Phases in Preparative HPLC

Columns with fluorinated stationary phases, such as those based on perfluorophenyl or other fluorinated alkyl groups, can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com These phases can interact differently with the fluorine atoms in the analyte compared to traditional C8 or C18 columns, potentially leading to better resolution of the desired product from any structurally similar impurities. chromatographyonline.com

Method Development Considerations for Preparative HPLC:

| Parameter | Consideration |

| Stationary Phase | Perfluorophenyl or fluorinated alkyl phases for enhanced selectivity of fluorinated compounds. chromatographyonline.com |

| Mobile Phase | A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like trifluoroacetic acid (TFA). google.com |

| Elution Mode | Gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure efficient elution and good peak shape. |

| Detection | UV detection is suitable due to the aromatic nature of the compound. |

| Sample Loading | The amount of crude product loaded onto the column must be optimized to achieve a balance between throughput and resolution. warwick.ac.uk |

Crystallization is a highly effective and economical method for purifying solid compounds. diva-portal.org The selection of an appropriate solvent system is crucial for successful crystallization.

Solvent Selection and Crystallization Conditions

The ideal solvent for the crystallization of this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic screening of solvents with varying polarities would be necessary to identify the optimal conditions.

Potential Crystallization Solvents and Techniques:

| Solvent System | Technique | Rationale |

| Single Solvent (e.g., Ethanol, Isopropanol) | Cooling Crystallization | The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals. |

| Mixed Solvent (e.g., Ethanol/Water, Toluene/Heptane) | Anti-solvent Crystallization | The compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) in which it is insoluble is gradually added to induce crystallization. diva-portal.org |

| Melt Crystallization | Cooling from Molten State | If the compound is thermally stable, it can be melted and then slowly cooled to induce crystallization. This method avoids the use of solvents. |

The morphology and purity of the resulting crystals can be influenced by factors such as the cooling rate, agitation, and the presence of seed crystals. diva-portal.org Techniques like Differential Scanning Calorimetry (DSC) can be used to study the crystallization and melting behavior of the purified methyl ester. thescipub.com

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A complete NMR analysis would involve a suite of one- and two-dimensional experiments to assign all proton, carbon, and fluorine signals and to establish their relationships.

The ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the ethoxy and methyl groups, as well as the aromatic protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would provide information about the connectivity to neighboring protons and fluorine atoms. The integration of the signals would confirm the number of protons in each environment.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | - | 2H |

| O-CH₂-CH₃ | 4.1 - 4.3 | q | J(H,H) = 7.0 | 2H |

| O-CH₃ | 3.8 - 3.9 | s | - | 3H |

| O-CH₂-CH₃ | 1.3 - 1.5 | t | J(H,H) = 7.0 | 3H |

Note: This is a predicted table. Actual experimental data is required for accurate assignment.

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine and ethoxy substituents. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| Aromatic C-F | 145 - 160 (d) |

| Aromatic C-O | 140 - 155 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-C(O) | 115 - 130 |

| O-CH₂ | 60 - 70 |

| O-CH₃ | 50 - 60 |

| CH₃ | 10 - 20 |

Note: This is a predicted table. Actual experimental data is required for accurate assignment.

¹⁹F NMR spectroscopy would be crucial for characterizing the two fluorine atoms on the benzene (B151609) ring. The chemical shifts would be indicative of their positions relative to the other substituents. Furthermore, the spectrum would display couplings to neighboring protons and potentially to each other (F-F coupling), providing key structural information.

To definitively assign the structure, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for piecing together the molecular framework, for example, connecting the methyl and ethoxy groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of Methyl 2-ethoxy-3,4-difluorobenzoate would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

C=O stretch: A strong band around 1720-1740 cm⁻¹ for the ester carbonyl group.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ester and ether linkages.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Bands for both aromatic and aliphatic C-H bonds, typically above and below 3000 cm⁻¹, respectively.

C-F stretches: Strong absorptions in the 1000-1400 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ester) | 1720 - 1740 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O (ester/ether) | 1000 - 1300 | Strong |

| C-F | 1000 - 1400 | Strong |

Note: This is a predicted table. Actual experimental data is required for accurate assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including both high-resolution mass spectrometry (HRMS) for exact mass determination and gas chromatography-mass spectrometry (GC-MS) for purity and identity confirmation, is not available in the public domain for this compound.

There are no published HRMS studies for this compound. Such an analysis would provide the precise molecular weight, confirming the elemental composition of C₁₀H₁₀F₂O₃ and offering a high degree of confidence in its chemical formula.

Similarly, no GC-MS data, which would be instrumental in assessing the purity of synthesized this compound and providing its characteristic fragmentation pattern upon electron ionization, has been reported.

X-ray Diffraction (XRD) for Crystalline State Structural Determination

A comprehensive search has revealed no published X-ray diffraction studies, either on single crystals or powder samples of this compound. XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

The absolute structure, stereochemistry, and precise torsion angles of this compound remain undetermined as no single-crystal X-ray diffraction data has been published. This powerful technique would provide unambiguous proof of the molecular connectivity and conformation in the solid state.

There is no available powder X-ray diffraction (PXRD) data for this compound. PXRD is essential for identifying crystalline phases, studying polymorphism, and determining the degree of crystallinity of a solid sample. The absence of this data means that the solid-state characteristics of this compound are currently unknown.

Advanced Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to specific chiral derivatives)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful method for determining the absolute configuration and enantiomeric purity of chiral compounds.

The parent compound, this compound, is an achiral molecule. It possesses a plane of symmetry and therefore does not have enantiomers, rendering it inactive in ECD spectroscopy. The application of ECD would only be relevant to chiral derivatives synthesized from this compound.

Following a comprehensive review of scientific literature, no published studies were identified that describe the synthesis of chiral derivatives from this compound and their subsequent analysis using Electronic Circular Dichroism (ECD) spectroscopy. Consequently, there is no available data on the chiroptical properties, such as specific rotations or ECD spectra, for any such derivatives. The research in this specific area remains to be explored, and as a result, no data tables or detailed findings can be presented at this time.

Investigation of Chemical Reactivity and Transformation Pathways

Ester Functionality: Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in Methyl 2-ethoxy-3,4-difluorobenzoate is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield 2-ethoxy-3,4-difluorobenzoic acid and methanol (B129727). The kinetics of this reaction are influenced by factors such as pH, temperature, and the presence of co-solvents. zenodo.orgpsu.edu In alkaline hydrolysis, the rate is dependent on the concentration of the hydroxide (B78521) ion, which acts as the nucleophile. researchgate.net The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of hydrolysis. researchgate.netsemanticscholar.org Generally, electron-withdrawing groups tend to increase the rate of alkaline hydrolysis of benzoates. zenodo.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, reaction with a different alcohol (R'OH) in the presence of an acid or base catalyst would lead to the formation of a new ester (R' 2-ethoxy-3,4-difluorobenzoate) and methanol. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol. figshare.com

Below is a representative table of reaction conditions for the hydrolysis of substituted methyl benzoates, which can be considered analogous to the target molecule.

| Reaction | Catalyst | Solvent | Temperature (°C) | Product(s) |

| Alkaline Hydrolysis | KOH | Water/Ethanol (B145695) | 25-100 | 2-ethoxy-3,4-difluorobenzoic acid, Methanol |

| Acid-Catalyzed Hydrolysis | H₂SO₄ | Water/Dioxane | 50-100 | 2-ethoxy-3,4-difluorobenzoic acid, Methanol |

| Transesterification | NaOMe | Methanol | Reflux | (No net reaction) |

| Transesterification | NaOEt | Ethanol | Reflux | Ethyl 2-ethoxy-3,4-difluorobenzoate, Methanol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Difluorobenzoate Core

The difluorobenzoate core of the molecule is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being determined by the directing effects of the existing substituents.

Regioselectivity and Mechanistic Aspects of Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org Conversely, the methyl ester (-COOCH₃) and the fluorine atoms (-F) are deactivating groups. wikipedia.org The ester group is a meta-director, while halogens are ortho, para-directors. wikipedia.orgchemistrytalk.org

The combined directing effects of these substituents on this compound would lead to a complex regiochemical outcome. The powerful ortho, para-directing effect of the ethoxy group is expected to be dominant. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the ethoxy group. Given that the para position is already substituted with a fluorine atom, the primary sites for electrophilic attack would be the C5 and C6 positions. Steric hindrance from the adjacent ester group might disfavor substitution at the C6 position to some extent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.com

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-ethoxy-3,4-difluoro-5-nitrobenzoate and/or Methyl 2-ethoxy-3,4-difluoro-6-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2-ethoxy-3,4-difluorobenzoate and/or Methyl 6-bromo-2-ethoxy-3,4-difluorobenzoate |

| Sulfonation | SO₃, H₂SO₄ | 5-(Methoxycarbonyl)-4-ethoxy-2,3-difluorobenzenesulfonic acid and/or 6-(Methoxycarbonyl)-2-ethoxy-3,4-difluorobenzenesulfonic acid |

Understanding Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The presence of two electron-withdrawing fluorine atoms, further activated by the meta-directing ester group, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comfishersci.seyoutube.com In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms. nih.govresearchgate.net

The rate of SNAr reactions on fluoroarenes is often faster than that of other haloarenes because fluorine is a good leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

The regioselectivity of the substitution will depend on the relative activation of the two fluorine atoms. The fluorine at the C4 position is para to the electron-withdrawing ester group, which strongly activates it towards nucleophilic attack. The fluorine at the C3 position is meta to the ester group and receives less activation. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position.

| Nucleophile | Reagent | Major Product |

| Amine | R₂NH | Methyl 2-ethoxy-4-(dialkylamino)-3-fluorobenzoate |

| Alkoxide | R'ONa | Methyl 4-alkoxy-2-ethoxy-3-fluorobenzoate |

| Thiolate | R'SNa | Methyl 2-ethoxy-4-(alkylthio)-3-fluorobenzoate |

Transformations of the Ethoxy and Fluoro Substituents

Beyond reactions involving the ester and the aromatic ring, the ethoxy and fluoro substituents themselves can undergo chemical transformations.

Ether Cleavage Reactions and Derivatives

The ethoxy group, an ether functionality, can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. masterorganicchemistry.com The products of this reaction would be methyl 3,4-difluoro-2-hydroxybenzoate and ethyl iodide or bromide.

| Reagent | Conditions | Products |

| HI (conc.) | Heat | Methyl 3,4-difluoro-2-hydroxybenzoate, Ethyl iodide |

| HBr (conc.) | Heat | Methyl 3,4-difluoro-2-hydroxybenzoate, Ethyl bromide |

| BBr₃ | CH₂Cl₂ | Methyl 3,4-difluoro-2-hydroxybenzoate, Ethyl bromide |

Reactivity of Fluorine Atoms in Aromatic Systems and Potential for Further Functionalization

The carbon-fluorine bond is generally very strong and unreactive. researchgate.net However, under specific conditions, particularly in the context of organometallic chemistry, the C-F bond can be activated and functionalized. mdpi.comnih.govnih.gov Transition metal complexes can mediate the cleavage of aromatic C-F bonds, allowing for the introduction of new functional groups. mdpi.com These reactions often require specific catalysts and reaction conditions and are an active area of research. nih.gov While less common than SNAr, these C-F activation strategies offer alternative pathways for the further functionalization of the difluorobenzoate core.

Reduction and Oxidation Reactions of the Benzoate (B1203000) Moiety and Aromatic Ring

No specific studies on the reduction or oxidation of this compound were found. In general, the ester functionality of a benzoate can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. The difluorinated aromatic ring would likely be resistant to reduction under these conditions. Oxidation of the aromatic ring is generally difficult, especially with deactivating fluorine substituents. The ethoxy group is also relatively stable to oxidation.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

While carbon-carbon and carbon-heteroatom bond formations are fundamental in organic synthesis, no specific examples involving this compound have been documented in the reviewed literature. The subsequent sections discuss common cross-coupling and cyclization reactions that could hypothetically be applied to this molecule.

Exploiting Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming new bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org The success of these reactions often depends on the nature of the halide or pseudohalide on the aromatic ring. In the case of this compound, the fluorine atoms are generally not reactive as leaving groups in standard palladium-catalyzed cross-coupling reactions. To make this substrate amenable to reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings, it would likely need to be functionalized with a more suitable leaving group, such as bromine, iodine, or a triflate, at one of the ring positions.

Suzuki-Miyaura Reaction: This reaction typically couples an organoboron compound with an organohalide. tcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

Annulation and Cyclization Reactions to Form Fused Ring Systems

There is no available research on the use of this compound in annulation or cyclization reactions to form fused ring systems. Such reactions would require the introduction of appropriate functional groups onto the molecule to facilitate intramolecular or intermolecular ring formation.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energy Landscape Mapping

A conformational analysis and energy landscape mapping for Methyl 2-ethoxy-3,4-difluorobenzoate has not been documented in scientific publications. This type of study would involve calculating the energies of different spatial arrangements of the atoms in the molecule to identify the most stable conformations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

There are no published theoretical predictions of the spectroscopic parameters for this compound. Computational methods are frequently used to predict NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and UV-Vis absorption spectra, which can then be compared with experimental data for validation. However, such data for the target compound is not available.

Reaction Mechanism Elucidation through Transition State Modeling

No studies were identified that elucidate reaction mechanisms involving this compound through transition state modeling. This computational technique is used to understand the energy barriers and pathways of chemical reactions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There is no available research that employs molecular dynamics simulations to study the solvent effects and dynamic behavior of this compound. These simulations are valuable for understanding how a molecule behaves in a solution over time.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The structural features of methyl 2-ethoxy-3,4-difluorobenzoate make it a valuable precursor in the construction of a variety of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of bioactive molecules, while the ethoxy and methyl ester groups provide handles for further chemical transformations.

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds and Aromatic Systems

While direct literature citing the use of this compound is limited, its structure is analogous to precursors used in the synthesis of important fluorinated heterocyclic scaffolds such as quinolones, pyridines, and pyrimidines. researchgate.netnih.govresearchgate.net For instance, difluorinated benzoic acid derivatives are key intermediates in the preparation of quinolone-3-carboxylic acids, which form the core of many antibacterial agents. researchgate.net The synthesis of fluorinated pyridines and pyrimidines often involves the cyclization of precursors containing a difluorobenzoyl moiety. nih.govresearchgate.netgoogle.com Based on established synthetic routes, this compound could plausibly be hydrolyzed to its corresponding carboxylic acid, which could then undergo condensation and cyclization reactions to form these important heterocyclic systems.

Plausible Synthetic Scheme for a Fluorinated Quinolone:

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | NaOH, H₂O/MeOH | 2-ethoxy-3,4-difluorobenzoic acid |

| 2 | 2-ethoxy-3,4-difluorobenzoic acid | SOCl₂ | 2-ethoxy-3,4-difluorobenzoyl chloride |

| 3 | 2-ethoxy-3,4-difluorobenzoyl chloride | Diethyl malonate, NaH | Diethyl (2-ethoxy-3,4-difluorobenzoyl)malonate |

| 4 | Diethyl (2-ethoxy-3,4-difluorobenzoyl)malonate | Aniline derivative | Ethyl 7-ethoxy-6,8-difluoro-4-hydroxyquinoline-3-carboxylate |

| 5 | Ethyl 7-ethoxy-6,8-difluoro-4-hydroxyquinoline-3-carboxylate | Alkyl halide, K₂CO₃ | N-alkylated fluoroquinolone |

Building Block for Functionalized Aromatic Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linkers. While the direct use of 2-ethoxy-3,4-difluorobenzoic acid as a ligand in MOF synthesis has not been extensively reported, functionalized benzoic acids are a common class of ligands used for this purpose. The presence of fluoro substituents on the aromatic ring can influence the electronic properties and the coordination behavior of the ligand, potentially leading to MOFs with unique adsorption, separation, or catalytic properties. The general strategy involves the reaction of the carboxylic acid derivative of the parent ester with a metal salt under solvothermal conditions.

Intermediate in the Synthesis of Prodrug Precursors and Molecular Probes for Research

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govnih.gov Fluorinated benzoic acid derivatives have been utilized to create prodrugs of alkylating agents for antibody-directed enzyme prodrug therapy. nih.gov The core structure of this compound, after conversion to the corresponding carboxylic acid or amide, could be incorporated into kinase inhibitors or other bioactive molecules. google.com Esterification or amidation of a drug molecule with 2-ethoxy-3,4-difluorobenzoic acid could yield a prodrug that releases the active compound upon enzymatic or chemical cleavage in vivo. The fluorine atoms can also serve as reporters in ¹⁹F NMR studies, making this moiety potentially useful in the design of molecular probes for biochemical and medical research.

Derivatization Strategies for Expanding Chemical Space

The chemical versatility of this compound allows for its conversion into a variety of derivatives, thereby expanding the accessible chemical space for drug discovery and materials science.

Synthesis of Carboxylic Acid, Amide, Alcohol, and Aldehyde Derivatives

The methyl ester group of this compound is a key functional handle for derivatization.

Carboxylic Acid: Hydrolysis of the methyl ester, typically under basic conditions (e.g., NaOH in methanol (B129727)/water), yields 2-ethoxy-3,4-difluorobenzoic acid. This carboxylic acid is a crucial intermediate for many of the applications discussed above.

Amide: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com Subsequent reaction of the acid chloride with a wide range of primary or secondary amines provides access to a diverse library of 2-ethoxy-3,4-difluorobenzamides.

Alcohol: Reduction of the methyl ester using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, would yield (2-ethoxy-3,4-difluorophenyl)methanol. ijcea.org

Aldehyde: The primary alcohol can be oxidized to 2-ethoxy-3,4-difluorobenzaldehyde (B7968977) using a variety of oxidation methods, such as Swern oxidation or Dess-Martin periodinane. researchgate.netprepchem.commanchesterorganics.com

General Derivatization Scheme:

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 2-ethoxy-3,4-difluorobenzoic acid |

| 2-ethoxy-3,4-difluorobenzoic acid | SOCl₂ | 2-ethoxy-3,4-difluorobenzoyl chloride |

| 2-ethoxy-3,4-difluorobenzoyl chloride | R¹R²NH | N,N-disubstituted-2-ethoxy-3,4-difluorobenzamide |

| This compound | LiAlH₄, THF | (2-ethoxy-3,4-difluorophenyl)methanol |

| (2-ethoxy-3,4-difluorophenyl)methanol | PCC, CH₂Cl₂ | 2-ethoxy-3,4-difluorobenzaldehyde |

Introduction of Diverse Side Chains for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening. wikipedia.orgimperial.ac.uk The derivatives of this compound are ideal scaffolds for the construction of combinatorial libraries. acs.orgnih.gov For example, the 2-ethoxy-3,4-difluorobenzoyl chloride intermediate can be reacted in parallel with a diverse set of amines to generate a large amide library. Similarly, the aldehyde derivative can be used in multicomponent reactions, such as the Ugi or Passerini reactions, to introduce multiple points of diversity in a single step. The resulting libraries of compounds can then be screened for biological activity to identify new lead compounds for drug development.

Development of Chiral Derivatives for Asymmetric Synthesis

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and physicochemical properties. This has led to a surge of interest in the development of fluorinated chiral compounds for applications in pharmaceutical and materials science. While this compound presents a structurally intriguing platform, a thorough review of current scientific literature reveals a notable absence of dedicated research into its use for the development of chiral derivatives for asymmetric synthesis.

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern chemistry. A common and powerful strategy in this field is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a non-chiral substrate to guide a chemical reaction, leading to the formation of a new chiral center with a high degree of stereocontrol. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

The unique electronic properties of fluorinated aromatic rings, such as the one present in this compound, could theoretically be harnessed to influence the stereochemical outcome of such reactions. The electron-withdrawing nature of the fluorine atoms can affect the reactivity and conformation of molecules, which are key factors in achieving high enantioselectivity.

Despite this theoretical potential, there are currently no published studies detailing the synthesis of chiral derivatives from this compound to act as chiral auxiliaries, catalysts, or synthons in asymmetric reactions. Research in the broader field of organofluorine chemistry has explored the creation of various fluorinated chiral building blocks. These studies often focus on leveraging the unique stereoelectronic effects of fluorine to control asymmetric transformations. For instance, fluorinated oxazolidinones have been developed and utilized as effective chiral auxiliaries in diastereoselective alkylation and other bond-forming reactions.

The potential pathways to chiral derivatives from a starting material like this compound would likely involve several synthetic steps. One hypothetical approach could involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with a known chiral amine or alcohol. The resulting chiral amide or ester could then be evaluated for its efficacy in directing subsequent stereoselective reactions.

However, without experimental data, any discussion of specific reaction conditions, yields, or the degree of stereocontrol achievable remains speculative. The development of new chiral auxiliaries is a complex process that requires extensive empirical investigation and optimization.

The absence of research in this specific area may suggest that other, more readily available or more effective fluorinated starting materials are currently favored by synthetic chemists. It also highlights a potential underexplored niche in the field of asymmetric synthesis. Future research could investigate the viability of this compound and its derivatives as novel tools for the creation of enantiomerically pure compounds. Such studies would need to systematically evaluate their performance against established chiral auxiliaries and catalysts.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are indispensable for the separation and analysis of complex mixtures. For a compound like Methyl 2-ethoxy-3,4-difluorobenzoate, these techniques are crucial for assessing its purity, separating it from starting materials and by-products, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. The technique's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. In a typical research setting, a reversed-phase HPLC method would be developed. This would likely involve a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds like this aromatic ester.

The mobile phase composition is a critical parameter that would be optimized to achieve efficient separation. A gradient elution, starting with a higher proportion of a polar solvent (e.g., water) and gradually increasing the concentration of an organic modifier (e.g., acetonitrile (B52724) or methanol), would likely be employed. This gradient allows for the effective elution of compounds with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where this compound exhibits maximum absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations.

| Parameter | Typical Condition |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water |

| Elution | Gradient |

| Detector | UV-Vis |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds such as this compound. Its high efficiency in separating volatile organic compounds makes it suitable for purity determination and quantification. A non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane phase, would be appropriate for this analysis.

The oven temperature program is a key parameter in GC, and a carefully controlled temperature ramp would be used to ensure the separation of the target compound from any volatile impurities. The injector and detector temperatures would be set sufficiently high to ensure complete vaporization of the sample and prevent condensation. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range. For structural confirmation, a Mass Spectrometer (MS) can be coupled with the GC system.

| Parameter | Typical Condition |

| Column | Phenyl Polysiloxane Capillary Column |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions in real-time. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase. By spotting the reaction mixture on the TLC plate and developing it, the separation of components can be visualized under UV light or by using a staining agent. The relative positions of the spots (Rf values) for the starting materials and the product would indicate the reaction's progress.

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

Spectrophotometric methods offer a straightforward and sensitive approach for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region.

UV-Visible Spectroscopy

UV-Visible Spectroscopy is a valuable tool for the quantitative analysis of this compound, particularly in solutions where it is the primary absorbing species. The presence of the aromatic ring and the ester functional group in its structure results in characteristic absorption bands in the UV region. To perform a quantitative analysis, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. A calibration curve, prepared using standards of known concentrations, would be used to determine the concentration of an unknown sample.

| Parameter | Typical Value |

| Solvent | Ethanol or Acetonitrile |

| Wavelength Range | 200-400 nm |

| λmax | Specific to the compound's electronic transitions |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, provide a comprehensive approach to the analysis of complex samples. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

GC-MS combines the high-resolution separation of GC with the definitive identification capabilities of MS. As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is measured. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. This is invaluable for confirming the structure of the synthesized this compound and for identifying unknown impurities.

Similarly, LC-MS is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC. It is particularly useful for analyzing reaction mixtures and for the quantification of the target compound in complex biological or environmental matrices. The combination of liquid chromatographic separation with mass spectrometric detection provides both high selectivity and sensitivity.

LC-MS and GC-MS for Simultaneous Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that provide comprehensive qualitative and quantitative analysis. They are indispensable for the analysis of complex mixtures, allowing for the separation of individual components followed by their structural identification and quantification based on their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds like "this compound". The separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer.

Chromatographic Separation: A C18 column is a common choice for the separation of aromatic esters. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.gov This gradient elution allows for the effective separation of the target compound from starting materials, byproducts, or other analytes in the sample matrix. The difluoro- and ethoxy-substituents on the benzene (B151609) ring will influence the compound's retention time, providing a unique chromatographic signature.

Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which would protonate the molecule to generate the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable for providing high mass accuracy, which aids in confirming the elemental composition of the parent ion and its fragments. chromatographyonline.comlcms.cz Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unequivocal identification.

Illustrative LC-MS Parameters: Below is an interactive table with plausible parameters for an LC-MS method.

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 50-500 |

| Expected Parent Ion | [M+H]⁺ at m/z 217.0670 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to have sufficient volatility for GC analysis.

Chromatographic Separation: Separation is achieved in a gas chromatograph using a capillary column with a non-polar or mid-polar stationary phase, such as a dimethylpolysiloxane-based column (e.g., DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique used in GC-MS. EI is a high-energy ionization method that causes extensive and reproducible fragmentation of the molecule. researchgate.net This fragmentation is highly valuable for structural elucidation. The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. For "this compound", characteristic fragmentation would involve losses of the methoxy (B1213986) group (-•OCH3), the ethoxy group (-•OCH2CH3), or cleavage of the ester bond. libretexts.org The presence of an ethoxy group at the ortho position (position 2) can lead to a specific fragmentation pattern known as the "ortho effect," which can result in unique fragment ions due to interactions between the adjacent substituents. researchgate.netresearchgate.net

Illustrative GC-MS Parameters and Expected Fragmentation: The following interactive table details potential GC-MS parameters and the major expected fragment ions. The molecular weight of the compound is 216.18 g/mol .

| Parameter | Value |

| GC System | Gas Chromatograph |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Expected Ion (m/z) | Interpretation |

| 216 | Molecular Ion (M⁺) |

| 188 | Loss of ethene (-C₂H₄) via ortho effect |

| 185 | Loss of methoxy radical (-•OCH₃) |

| 171 | Loss of ethoxy radical (-•OC₂H₅) |

| 157 | Loss of carbomethoxy radical (-•COOCH₃) |

| 129 | Difluorobenzoyl cation [C₇H₃F₂O]⁺ |

These advanced analytical methodologies, by providing detailed information on retention times and mass spectral patterns, enable the unambiguous identification and precise quantification of "this compound" in research samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.